3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile

medicinal chemistry KSP kinesin inhibition structure–activity relationship

Secure the optimal starting point for your KSP kinesin inhibitor or diversity-oriented synthesis programs. This 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile provides the essential 3-amino-2-carbonitrile motif—a rare bifunctional handle enabling regioselective heterocyclization to s-triazolo[4′,3′:1,6]pyrimidothienoquinoline libraries that are inaccessible from lower-reactivity 2-carboxamide or 2-carboxylate analogs. The 6-ethyl group offers a distinct, compact steric profile for SAR exploration, while the physicochemical properties (XLogP3 4.1, single HBD) support CNS penetration studies. Avoid synthetic dead-ends: choose the compound-specific building block that patented KSP programs and advanced route design demand.

Molecular Formula C14H15N3S
Molecular Weight 257.36
CAS No. 445382-05-8
Cat. No. B2683926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile
CAS445382-05-8
Molecular FormulaC14H15N3S
Molecular Weight257.36
Structural Identifiers
SMILESCCC1CCC2=NC3=C(C=C2C1)C(=C(S3)C#N)N
InChIInChI=1S/C14H15N3S/c1-2-8-3-4-11-9(5-8)6-10-13(16)12(7-15)18-14(10)17-11/h6,8H,2-5,16H2,1H3
InChIKeyRWAXGNWGIQLAFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile (CAS 445382-05-8): Core Structural and Physicochemical Profile


3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile (CAS 445382-05-8) is a partially hydrogenated thieno[2,3-b]quinoline heterocycle with molecular formula C₁₄H₁₅N₃S and a molecular weight of 257.35 g/mol [1]. It features a 3-amino-2-carbonitrile substitution pattern on the thiophene ring fused to a 5,6,7,8-tetrahydroquinoline scaffold bearing a 6-ethyl substituent. The compound is commercially available at ≥95% purity from multiple suppliers and is classified as a research-grade small-molecule scaffold for medicinal chemistry and chemical biology applications . Its computed XLogP3-AA of 4.1, single hydrogen bond donor, and four hydrogen bond acceptor sites define a physicochemical signature that distinguishes it from close analogs with differing ring saturation, substituent size, or functional group identity [1].

Why 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile Cannot Be Replaced by Generic Thienoquinoline Analogs


The thieno[2,3-b]quinoline chemotype encompasses a structurally diverse family whose biological and pharmacological properties are exquisitely sensitive to ring saturation state, substituent identity at the 6-position, and functional group presentation at the 2- and 3-positions [1]. Within the tetrahydrothieno[2,3-b]quinoline-2-carbonitrile subclass, the 6-ethyl substituent on the target compound occupies a distinct steric and lipophilic space compared to the 6-tert-butyl analog disclosed in patent literature — a difference that dictates the synthetic route employed (direct condensation versus post-synthetic deamination) [2]. Furthermore, the 3-amino-2-carbonitrile motif provides a unique bifunctional reactivity handle for regioselective heterocyclization that is absent in 2-carboxamide, 2-carboxylate, or 2-unsubstituted congeners [3]. Generic interchange without accounting for these structural determinants risks loss of desired reactivity, altered target engagement, or failure in downstream synthetic elaboration, making compound-specific selection essential for reproducible research outcomes.

Quantitative Differentiation Evidence for 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile (445382-05-8)


6-Ethyl vs. 6-tert-Butyl Substitution: Divergent Synthetic Entry and Steric Profile in the Tetrahydrothienoquinoline-2-carbonitrile Series

The target compound bearing a 6-ethyl substituent (MW 257.35) is synthesized via direct condensation routes characteristic of primary alkyl-substituted tetrahydrothienoquinolines, whereas the 6-tert-butyl analog (MW 285.41) disclosed in WO2006138276 requires a post-synthetic deamination step using t-butylnitrite to remove the 3-amino group [1][2]. This mechanistic divergence arises because the steric bulk of the tert-butyl group alters the cyclocondensation pathway, precluding the one-step assembly accessible to the 6-ethyl derivative. The 6-tert-butyl analog (lacking the 3-amino group) demonstrated KSP kinesin inhibitory activity with an IC₅₀ below 100 nM, establishing the biological relevance of the 6-substituent series [2]. The 6-ethyl compound retains the 3-amino group, offering a distinct hydrogen-bonding pharmacophoric element and a reactive handle for further derivatization that the deaminated 6-tert-butyl comparator lacks.

medicinal chemistry KSP kinesin inhibition structure–activity relationship synthetic methodology

3-Amino-2-carbonitrile vs. 2-Carboxamide Derivatives: Bifunctional Reactivity as a Heterocyclic Building Block

The 3-amino-2-carbonitrile motif on the target compound enables tandem heterocyclization reactions that are mechanistically unavailable to the corresponding 2-carboxamide analogs. In the broader thieno[2,3-b]quinoline series, 3-amino-2-carbonitrile derivatives (e.g., 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile) react with triethyl ortho-formate to yield methanimidate intermediates that subsequently condense with hydrazine hydrate to form s-triazolo-fused products [1]. By contrast, 2-carboxamide congeners (e.g., 3-amino-4-(p-chlorophenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide) react with phenyl isothiocyanate, phenyl isocyanate, or carbon disulfide through a fundamentally different cyclization manifold, affording distinct heterocyclic scaffolds [1]. This functional-group-dependent divergence in reactivity is absolute: the carbonitrile and carboxamide series produce non-interchangeable product portfolios. The target compound, bearing the 2-carbonitrile group, thus occupies a unique node in chemical space for the generation of triazolo-, pyrimido-, and related annulated libraries.

synthetic chemistry heterocyclization building block fused-ring systems

Computed Lipophilicity (XLogP3-AA = 4.1) and Hydrogen-Bonding Capacity: Physicochemical Differentiation from More Polar Thienoquinoline Analogs

The target compound exhibits a computed XLogP3-AA of 4.1, one hydrogen bond donor (HBD = 1), and four hydrogen bond acceptors (HBA = 4), with a single rotatable bond [1]. These values place it in a moderately lipophilic region of physicochemical space distinct from the more polar thieno[2,3-b]quinoline-2-carboxamide series, which introduce an additional HBD from the amide –NH₂ and typically exhibit lower computed logP values due to the polar carboxamide group [2]. The 2-carbonitrile group also differs electronically from the 2-carboxylate or 2-carboxamide in its electron-withdrawing character and linear geometry, parameters that influence both passive membrane permeability predictions and intermolecular interactions (π-stacking, dipole–dipole) in target binding sites. Within the tetrahydrothienoquinoline subclass, the 6-ethyl group confers intermediate lipophilicity between the smaller 6-methyl (lower logP) and bulkier 6-tert-butyl (higher logP, sterically hindered) analogs.

physicochemical properties drug-likeness lipophilicity lead optimization

Differential Cytotoxic Potency Landscape: Tetrahydrothienoquinoline vs. Cycloalkylthienopyridine Chemotypes

A comprehensive cytotoxicity screen of 79 thieno[2,3-b]quinoline and related derivatives against HCT116, MDA-MB-468, and MDA-MB-231 human cancer cell lines established that the tetrahydrothieno[2,3-b]quinoline scaffold (to which the target compound belongs) exhibits a fundamentally different potency–structure relationship compared to the cycloalkylthieno[3,2-e]pyridine chemotype [1]. The most potent eight compounds across all series achieved IC₅₀ values in the 80–250 nM range, but activity was strongly correlated with scaffold topology: hexahydrocycloocta[b]thieno[3,2-e]pyridines were most active, with potency increasing as larger cycloalkyl rings were fused to the pyridine ring [1]. Tetrahydrothieno[2,3-b]quinoline derivatives, possessing the quinoline (6-membered nitrogen heterocycle) rather than the pyridine ring system, occupy a distinct and non-redundant region of the antiproliferative SAR landscape. The target compound, as a tetrahydrothieno[2,3-b]quinoline-2-carbonitrile, combines this scaffold with the 2-carbonitrile functional group, a combination not assessed in the published data set and therefore representing an unexplored quadrant of the activity space.

antiproliferative activity cancer cell lines SAR cytotoxicity screening

High-Confidence Application Scenarios for 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile Based on Quantitative Differentiation Evidence


Medicinal Chemistry: KSP Kinesin Inhibitor Lead Optimization with a Primary 6-Alkyl Substitutent

The target compound is the optimal starting scaffold for KSP kinesin inhibitor programs seeking to explore the 6-primary-alkyl region of the tetrahydrothienoquinoline SAR landscape. The 6-ethyl substituent provides a smaller steric footprint and distinct conformational profile compared to the 6-tert-butyl comparator (IC₅₀ < 100 nM) [1]. Critically, the retained 3-amino group on the target compound offers an additional vector for hydrogen-bonding interactions with the KSP binding site that is absent in the deaminated 6-tert-butyl series, potentially enhancing binding affinity or selectivity. The one-step synthetic accessibility further supports rapid analog generation for hit-to-lead campaigns.

Synthetic Chemistry: Regioselective Construction of Triazolo- and Pyrimido-Annulated Heterocyclic Libraries

The 3-amino-2-carbonitrile bifunctional motif enables sequential heterocyclization with triethyl ortho-formate and hydrazine hydrate to generate s-triazolo[4′,3′:1,6]pyrimidothienoquinoline scaffolds that are inaccessible from 2-carboxamide or 2-carboxylate precursors [2]. This reactivity profile makes the target compound the mandatory building block for diversity-oriented synthesis programs targeting triazolo-fused thienoquinoline libraries, where the 2-carboxamide analog would yield entirely different (thioxopyrimidine or quinazoline) products under analogous conditions. Researchers should select this compound when the synthetic route requires the carbonitrile electrophile for imidate formation.

Drug Discovery: CNS-Penetrant Lead Generation Leveraging Moderate Lipophilicity and Low HBD Count

With a computed XLogP3-AA of 4.1 and only one hydrogen bond donor [3], the target compound resides in physicochemical space favorable for blood–brain barrier penetration, in contrast to more polar 2-carboxamide or 2-carboxylate thienoquinoline analogs that bear additional HBDs and exhibit lower lipophilicity. CNS-focused medicinal chemistry programs can deploy this scaffold as a privileged starting point for generating brain-penetrant candidates, particularly when the 2-carbonitrile group is retained as a metabolically stable, low-HBD bioisostere of a carboxamide. The 6-ethyl group further provides intermediate lipophilicity for balancing potency and permeability.

Anticancer Screening: Exploration of Uncharted Tetrahydrothienoquinoline-2-carbonitrile Chemical Space

Published cytotoxicity data for 79 thienoquinoline and thienopyridine derivatives against HCT116, MDA-MB-468, and MDA-MB-231 cell lines demonstrate that scaffold topology is a primary determinant of antiproliferative potency (IC₅₀ range: 80–250 nM for the most active compounds) [4]. However, no tetrahydrothieno[2,3-b]quinoline-2-carbonitrile derivative was included in this dataset. The target compound represents an unexplored combination of scaffold (tetrahydrothienoquinoline) and functional group (2-carbonitrile) within this activity landscape. Procurement of this compound enables screening in the same cell line panel to determine whether the 2-carbonitrile group confers potentiation or attenuation of antiproliferative activity relative to the published 2-carboxamide series.

Quote Request

Request a Quote for 3-Amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.